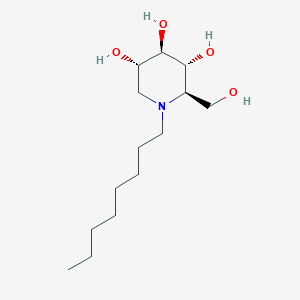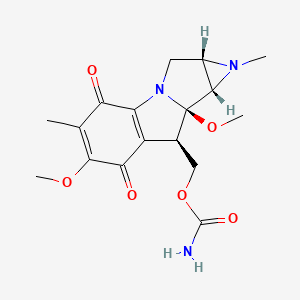
Alanine, N-(2-chloronicotinoyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, N-(2-chloronicotinoyl)-3-phenyl- is a compound that belongs to the class of nicotinoyl amino acids. This compound is characterized by the presence of a chloronicotinoyl group attached to the alanine molecule, with a phenyl group at the third position. It is a derivative of nicotinic acid and has been studied for its potential pharmacological and biological activities.
Méthodes De Préparation
The synthesis of Alanine, N-(2-chloronicotinoyl)-3-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloronicotinic acid and alanine.
Coupling Reaction: The activated ester is then reacted with alanine in the presence of a base such as sodium hydroxide in aqueous dimethylformamide (DMF) to form the desired compound.
Analyse Des Réactions Chimiques
Alanine, N-(2-chloronicotinoyl)-3-phenyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloronicotinoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Alanine, N-(2-chloronicotinoyl)-3-phenyl- has been investigated for various scientific research applications:
Pharmacology: The compound has shown potential neurotropic activity, which makes it a candidate for studying its effects on the nervous system.
Antibacterial and Antifungal: Derivatives of nicotinic acid, including this compound, have been studied for their antibacterial and antifungal properties.
Biological Studies: The compound is used in studies related to its interaction with biological molecules and its potential therapeutic effects.
Mécanisme D'action
The exact mechanism of action of Alanine, N-(2-chloronicotinoyl)-3-phenyl- is not fully understood. it is believed to interact with specific molecular targets in the nervous system, potentially modulating neurotransmitter activity and influencing neurotropic pathways . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Alanine, N-(2-chloronicotinoyl)-3-phenyl- can be compared with other nicotinoyl amino acid derivatives, such as:
Nicotinoyl-γ-aminobutyric acid (Nicotinoyl-GABA): Known for its high physiological activity and potential therapeutic effects.
Nicotinoyl-glutamic acid:
The uniqueness of Alanine, N-(2-chloronicotinoyl)-3-phenyl- lies in its specific substitution pattern and the presence of the phenyl group, which may confer distinct biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
76980-23-9 |
|---|---|
Formule moléculaire |
C15H13ClN2O3 |
Poids moléculaire |
304.73 g/mol |
Nom IUPAC |
2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13ClN2O3/c16-13-11(7-4-8-17-13)14(19)18-12(15(20)21)9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,18,19)(H,20,21) |
Clé InChI |
XYXVAIJEBDFXQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(N=CC=C2)Cl |
Solubilité |
35 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)

![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)

![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)


![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)




